molecular formula C15H11ClN2OS2 B2867808 N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2867808
M. Wt: 334.8 g/mol
InChI Key: KIWRETAQONZWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene carboxamide scaffold linked to a chlorobenzyl-substituted thiazole ring. This molecular architecture is of significant interest in medicinal chemistry and oncology research, as related compounds have demonstrated potent biological activities. Structurally similar analogs, such as those based on the 5-hydroxybenzothiophene-2-carboxamide scaffold, have been identified as multi-targeted kinase inhibitors, effectively targeting key enzymes like Dyrk1A, Dyrk1B, and Clk1, which are overexpressed in various cancers and play crucial roles in cell proliferation and survival . Furthermore, the thiophene-2-carboxamide moiety is a recognized pharmacophore in anticancer agent development. Recent studies on novel thiophene carboxamide derivatives have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells through mechanisms such as the activation of caspase-3/7 and disruption of mitochondrial membrane potential, while exhibiting selectivity for cancer cell lines over non-tumor cells . The distinct thiazolamine structure is also a key feature in bioactive molecules; for instance, a closely related benzofuran-2-carboxamide analog, HS-111, was reported to suppress the growth of hepatocellular carcinoma cells by inducing apoptosis and inhibiting angiogenesis . This compound is supplied for Research Use Only and is intended for utilization in biochemical research, enzyme inhibition assays, and in vitro investigations of anti-proliferative mechanisms. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are encouraged to explore its potential as a novel chemical tool in multi-targeted anticancer drug discovery.

Properties

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c16-12-5-2-1-4-10(12)8-11-9-17-15(21-11)18-14(19)13-6-3-7-20-13/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWRETAQONZWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-chlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C15H11ClN2OS2
  • Molecular Weight : 334.84 g/mol
  • CAS Number : 450362-10-4

This compound belongs to the thiazole family, which is known for its diverse biological effects. The compound interacts with various molecular targets, influencing biochemical pathways associated with:

  • Antimicrobial Activity : Thiazole derivatives are recognized for their ability to inhibit bacterial growth and biofilm formation.
  • Antitumor Activity : Some studies indicate that thiazole compounds can induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promising results in inhibiting the growth of several pathogens. Table 1 summarizes the antimicrobial activity of related thiazole compounds:

CompoundTarget PathogenMIC (μg/mL)Inhibition Zone (mm)
1Staphylococcus aureus0.2218
2Escherichia coli0.2520
3Candida albicans0.3015

Antitumor Activity

Research indicates that this compound has cytotoxic effects on various cancer cell lines. The following table presents findings from a study evaluating its anticancer potential:

Cell LineIC50 (µM)Mechanism of Action
A-431 (skin cancer)1.98 ± 1.22Induction of apoptosis
Jurkat (leukemia)1.61 ± 1.92Inhibition of Bcl-2 protein
U251 (glioblastoma)<10Disruption of cellular proliferation

Study on Antitumor Effects

A study published in MDPI highlighted the structure–activity relationship (SAR) of thiazole derivatives, including this compound. The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cells, suggesting that modifications to the thiazole ring can significantly impact biological activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazole derivatives, where this compound was tested against various bacterial strains. Results indicated effective inhibition with low MIC values, demonstrating its potential as a therapeutic agent against resistant pathogens .

Comparison with Similar Compounds

Structural Analogs with Varied Benzyl Substituents

Compounds sharing the N-(5-R-benzyl-thiazol-2-yl)thiophene-2-carboxamide scaffold but differing in benzyl substituents were synthesized and evaluated for anticancer activity ():

Compound R-Substituent Cytotoxic Activity (IC₅₀) Key Findings
Target Compound 2-Chlorobenzyl Not reported Benchmark for comparison
5b 2-Fluorobenzyl Moderate Reduced activity vs. chloro analog
5f 2,4-Dichlorobenzyl Significant Strong cytostatic/cytotoxic effects
6d 2,4-Dichlorobenzyl* Not quantified Enhanced activity with bromothiophene

Notes:

  • Electron-Withdrawing Effects: The 2,4-dichloro substitution (5f) increases electron withdrawal, enhancing interactions with hydrophobic pockets in cellular targets compared to the mono-chloro target compound .
  • Halogen Impact: Fluorine (5b) introduces smaller steric hindrance but weaker electron withdrawal than chlorine, leading to reduced potency .
  • Bromothiophene Modification: Compound 6d replaces thiophene with bromothiophene, improving stability and activity due to heavier halogen effects .

Analogs with Modified Amide Groups

Compounds with alternative amide substituents highlight the importance of the thiophene-carboxamide moiety ():

Compound Amide Group Biological Activity Key Differences
Target Compound Thiophene-2-carboxamide Anticancer (assumed) Reference structure
8a 3-Cyclohexanepropanamide Antifungal Bulkier cyclohexane reduces solubility
54 Piperidinyloxy-phenyl linkage CNS-targeted activity Enhanced BBB permeability via piperidine

Notes:

  • Amide Flexibility: The rigid thiophene-carboxamide in the target compound likely improves target binding specificity compared to flexible alkylamide chains (e.g., 8a) .
  • BBB Penetration: Piperidine-containing analogs (e.g., 54) demonstrate blood-brain barrier permeability, a trait absent in the target compound due to its chlorobenzyl group .

Analogs with Nitro or Trifluoromethyl Modifications

Nitrothiophene and trifluoromethyl derivatives () exhibit distinct electronic properties:

Compound Substituents Activity Key Features
Target Compound None (thiophene only) N/A Baseline electronic profile
86 3-Nitrobenzo[b]thiophene Antimicrobial Nitro group enhances electrophilicity
6c 5-Nitrothiophene + CF₃ Antibacterial Trifluoromethyl improves metabolic stability

Notes:

  • Electrophilic Activation: Nitro groups (e.g., 86) increase reactivity, enabling covalent binding to microbial enzymes .
  • Metabolic Stability: Trifluoromethyl groups (e.g., 6c) reduce oxidative degradation, extending half-life .

Physicochemical Data

Compound Melting Point (°C) Solubility (LogP)
Target Compound Not reported Estimated ~3.5 (highly lipophilic)
5b Not reported Lower LogP (fluorine effect)
8a 0.53 (DCM) Higher LogP (cyclohexane)

Notes:

  • The 2-chlorobenzyl group in the target compound likely increases LogP compared to fluorinated analogs, favoring membrane interaction but reducing aqueous solubility.

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